
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (hereafter referred to as CPTFP) is a heterocyclic organic compound belonging to the class of pyrazoles. CPTFP is a colorless liquid with a melting point of -64°C and a boiling point of 109°C. It is a non-toxic compound with a low water solubility of 0.0021 g/L and a low logP of -1.6. CPTFP has been used in a variety of scientific research applications, including as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
CPTFP has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed cross-coupling of aryl halides and organometallic reagents. CPTFP has also been used as a catalyst in organic synthesis, such as the synthesis of polycyclic aromatic hydrocarbons. In addition, CPTFP has been used as a reagent in the synthesis of pharmaceuticals, such as the synthesis of ibuprofen and other non-steroidal anti-inflammatory drugs.
Mecanismo De Acción
CPTFP is believed to act as a catalyst in metal-catalyzed reactions by forming a complex with the metal, which facilitates the formation of a new bond between two reactants. In organic synthesis, CPTFP is believed to act as a Lewis acid, which facilitates the formation of new bonds between two molecules. In the synthesis of pharmaceuticals, CPTFP is believed to act as a nucleophile, which facilitates the formation of a new bond between a nucleophile and an electrophile.
Biochemical and Physiological Effects
CPTFP is a non-toxic compound and is not known to have any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CPTFP in lab experiments is its low toxicity and low water solubility, which make it safe to handle and use in most laboratory settings. Additionally, CPTFP is a versatile reagent, which makes it suitable for a wide range of applications. The main limitation of CPTFP is its low solubility in organic solvents, which can make it difficult to use in some reactions.
Direcciones Futuras
There are several potential future directions for research involving CPTFP. These include further research into its use as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals. Additionally, further research into its potential applications in biochemistry and medicine could be beneficial. Finally, research into its use as a green reagent in organic synthesis could lead to more efficient and environmentally friendly synthetic methods.
Propiedades
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-8(15)14(13-7)6-3-1-2-4-6/h5-6,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTKHXCGGYCDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



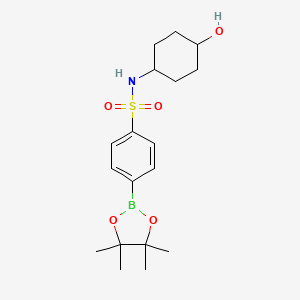
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
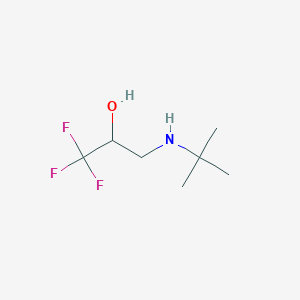
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
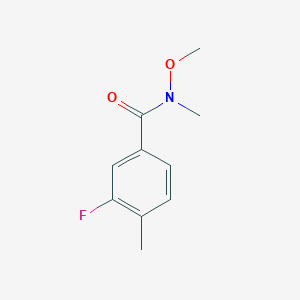

![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
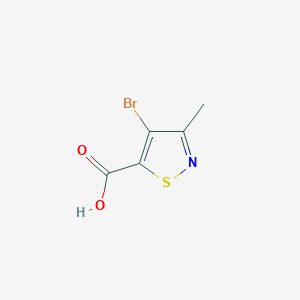

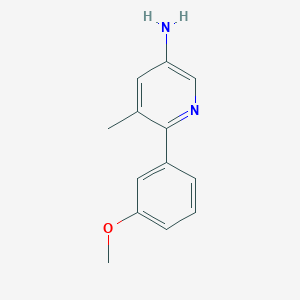


![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)